molecular formula C13H16O3 B14226142 Methyl 5-phenylpent-2-en-1-yl carbonate CAS No. 791602-98-7

Methyl 5-phenylpent-2-en-1-yl carbonate

Cat. No.: B14226142
CAS No.: 791602-98-7
M. Wt: 220.26 g/mol
InChI Key: JEJLQYWGDKHHJH-UHFFFAOYSA-N
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Description

Methyl 5-phenylpent-2-en-1-yl carbonate is an organic compound with a molecular formula of C13H16O3 It is a carbonate ester derived from the reaction between methyl carbonate and 5-phenylpent-2-en-1-ol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-phenylpent-2-en-1-yl carbonate typically involves the reaction of 5-phenylpent-2-en-1-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

5-phenylpent-2-en-1-ol+methyl chloroformatemethyl 5-phenylpent-2-en-1-yl carbonate+HCl\text{5-phenylpent-2-en-1-ol} + \text{methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 5-phenylpent-2-en-1-ol+methyl chloroformate→methyl 5-phenylpent-2-en-1-yl carbonate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-phenylpent-2-en-1-yl carbonate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the carbonate ester can be hydrolyzed to produce 5-phenylpent-2-en-1-ol and carbon dioxide.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different carbonate esters.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, acid or base catalysts.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products:

    Hydrolysis: 5-phenylpent-2-en-1-ol and carbon dioxide.

    Transesterification: Various carbonate esters.

    Reduction: 5-phenylpent-2-en-1-ol.

Scientific Research Applications

Methyl 5-phenylpent-2-en-1-yl carbonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of prodrugs, where the carbonate ester acts as a protecting group for active pharmaceutical ingredients.

    Material Science: It is utilized in the preparation of polymeric materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-phenylpent-2-en-1-yl carbonate involves its ability to undergo hydrolysis or transesterification reactions. These reactions can release the active 5-phenylpent-2-en-1-ol, which can then participate in further chemical or biological processes. The molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

    Ethyl 5-phenylpent-2-en-1-yl carbonate: Similar structure but with an ethyl group instead of a methyl group.

    Propyl 5-phenylpent-2-en-1-yl carbonate: Similar structure but with a propyl group instead of a methyl group.

Uniqueness: Methyl 5-phenylpent-2-en-1-yl carbonate is unique due to its specific reactivity and the ease with which it can be synthesized. Its methyl group provides distinct chemical properties compared to its ethyl and propyl analogs, making it suitable for specific applications in organic synthesis and pharmaceuticals.

Properties

CAS No.

791602-98-7

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 5-phenylpent-2-enyl carbonate

InChI

InChI=1S/C13H16O3/c1-15-13(14)16-11-7-3-6-10-12-8-4-2-5-9-12/h2-5,7-9H,6,10-11H2,1H3

InChI Key

JEJLQYWGDKHHJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCC=CCCC1=CC=CC=C1

Origin of Product

United States

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